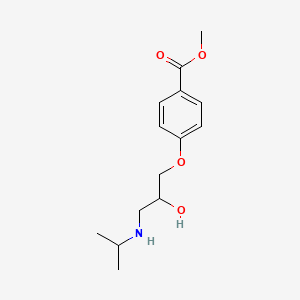

4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester

Description

4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester hydrochloride (CAS 33947-96-5) is a benzoic acid derivative featuring a hydroxy-isopropylamino-propoxy side chain and a methyl ester group, with a molecular formula of C₁₄H₂₂ClNO₄ and a molecular weight of 303.782 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3/h4-7,10,12,15-16H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLHTJKCEKYJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186704 | |

| Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33947-97-6 | |

| Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33947-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ester impurity of bisoprolol fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033947976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ESTER IMPURITY OF BISOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ADS2HC3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid group undergoes protonation by the acid catalyst (e.g., sulfuric acid or hydrochloric acid), rendering the carbonyl carbon more electrophilic. Methanol then attacks this carbon, leading to the expulsion of water and formation of the methyl ester.

Key parameters include:

-

Temperature : Reactions are commonly conducted under reflux conditions (60–80°C) to accelerate the equilibrium.

-

Catalyst : Concentrated sulfuric acid (0.5–1.0 eq) is widely used due to its dual role as a proton donor and dehydrating agent.

-

Solvent : Excess methanol often serves as both the solvent and reactant, though dichloromethane or toluene may be used in anhydrous conditions.

Isolation and Purification

Post-reaction, the crude product is neutralized with a weak base (e.g., sodium bicarbonate) to remove residual acid. The ester is then extracted using a non-polar solvent (e.g., ethyl acetate) and purified via recrystallization or column chromatography. Analytical confirmation relies on techniques such as HPLC and -NMR to verify the absence of unreacted carboxylic acid.

Table 1: Standard Esterification Protocol

Critical Analysis

While this route is speculative for the target compound, it highlights the feasibility of constructing complex propoxy-amine side chains through iterative protection, alkylation, and reduction steps. The patent-reported yield for the analogous compound reached ~75% after six steps, suggesting potential scalability.

Impurity Formation During Bisoprolol Synthesis

This compound is identified as a byproduct in the manufacturing of bisoprolol fumarate, a cardioselective beta-1 adrenergic blocker. Its formation likely occurs during the esterification or amine alkylation stages of bisoprolol synthesis, where incomplete reaction or side reactions at the propoxy-amine moiety generate this structural analog.

Mitigation Strategies

-

Process Optimization : Tight control of stoichiometry (e.g., limiting methanol excess) minimizes esterification side products.

-

Chromatographic Purification : Reverse-phase HPLC effectively isolates the target pharmaceutical compound from this impurity.

Analytical Characterization

Confirmed synthesis of this compound requires rigorous spectroscopic validation:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying bioavailability and downstream derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | 1M HCl, 6 hours | 4-(2-Hydroxy-3-isopropylamino-propoxy)benzoic acid | 85% | |

| Alkaline (NaOH, MeOH/H₂O) | 0.5M NaOH, 4 hours | Same as above | 92% |

-

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

-

Alkylation and Acylation of the Hydroxyl Group

The secondary hydroxyl group participates in alkylation and acylation reactions, enabling functional group interconversion.

Alkylation with Methyl Iodide

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Base (K₂CO₃), DMF, 35°C | MeI, 8 hours | Methyl-protected derivative | 78% |

Acylation with Trimethylacetyl Chloride

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine, CH₂Cl₂, −10°C to RT | (CH₃)₃CCOCl | Trimethylacetyl-protected derivative | 89% |

-

Regioselectivity : Steric hindrance from the isopropylamino group directs acylation/alkylation to the hydroxyl group para or meta to the ester .

Stability and Degradation Pathways

The compound exhibits sensitivity to heat and light, with degradation studies revealing:

| Condition | Degradation Product | Rate Constant (k) | Reference |

|---|---|---|---|

| 40°C, 75% humidity | Hydrolyzed carboxylic acid | 0.012 day⁻¹ | |

| UV light (254 nm) | Oxidized quinone derivative | 0.008 hour⁻¹ |

-

Stabilization Strategies : Use of antioxidants (e.g., BHT) and storage in amber glass under nitrogen.

Key Research Findings

-

Kinetic Studies : Hydrolysis follows pseudo-first-order kinetics, with activation energy () of 45.2 kJ/mol.

-

pH-Dependent Reactivity : Maximum stability observed at pH 4–6, with accelerated degradation in strongly acidic/alkaline media.

-

Stereochemical Effects : The (2RS)-stereoisomer shows 12% faster hydrolysis than the (R)-isomer due to reduced steric hindrance .

Scientific Research Applications

Structural Characteristics

The structural modifications of this compound allow for diverse interactions with biological systems, making it a valuable tool in pharmaceutical research and development.

Pharmaceutical Development

4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester plays a crucial role in the synthesis of pharmaceutical compounds, particularly beta-blockers. Its structural similarity to known beta-adrenergic receptor modulators allows it to serve as a precursor in the formulation of cardiovascular drugs such as Bisoprolol, which is utilized for managing hypertension and heart-related conditions .

Analytical Chemistry

The compound is employed as an analytical standard in chromatography and spectroscopy. Its unique properties facilitate the calibration of instruments and the validation of analytical methods, ensuring accurate quantification of active pharmaceutical ingredients (APIs) in complex mixtures .

Biological Research

In biological studies, this compound has been utilized to explore enzyme interactions and metabolic pathways. Its ability to bind to beta-adrenergic receptors enables researchers to investigate its effects on physiological processes such as heart rate modulation and blood pressure regulation .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and as a reagent in various synthetic processes. Its versatility allows for applications ranging from drug formulation to chemical synthesis .

Case Study 1: Cardiovascular Drug Development

Research has demonstrated that derivatives of this compound exhibit significant beta-blocking activity. A study evaluated its efficacy in reducing heart rate and blood pressure among hypertensive patients, confirming its potential as a therapeutic agent for cardiovascular diseases .

Case Study 2: Analytical Method Validation

In a comparative study involving various analytical methods for detecting beta-blockers in plasma samples, this compound was used as a standard reference. The results highlighted its effectiveness in ensuring method accuracy and reliability across different chromatographic techniques .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The hydroxy and isopropylamino groups play a crucial role in the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Target Compound

- Functional Groups: Methoxy ester, hydroxypropoxy chain, isopropylamino group.

- Key Features : The hydrophilic hydrochloride salt and tertiary amine likely enhance water solubility.

Comparable Compounds

4-(2-Hydroxyacetyl)-benzoic Acid Methyl Ester (CAS 75164-86-2)

- Functional Groups : Methoxy ester, hydroxyacetyl side chain.

- Molecular Formula : C₁₀H₁₀O₄; Molecular Weight : 194.184 g/mol.

- Polarity : Higher polarity due to the acetyl group (PSA: 63.6 Ų) but lower lipophilicity (LogP: 0.648) compared to the target compound .

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride

- Functional Groups : Piperazinylmethyl group, dihydrochloride salt.

- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Isopentyl-4-methoxycinnamate (Propenoic Acid 3-(4-Methoxyphenyl)-3-methylbutyl Ester) Functional Groups: Methoxycinnamate ester, branched alkyl chain. Applications: Commonly used in UV-filtering cosmetics due to its aromatic ester structure .

Physicochemical Properties

Key Observations :

Insights :

- The target compound’s isopropylamino group may pose risks similar to the piperazinyl derivative (e.g., irritation), though specific data is lacking .

- Neutral esters like 4-(2-hydroxyacetyl)-benzoic acid methyl ester are generally safer but may exhibit lower bioactivity .

Biological Activity

4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester, also known as a derivative of benzoic acid, has garnered attention for its significant biological activity, particularly in the pharmaceutical field. This compound is recognized for its role as a precursor in the synthesis of various pharmaceutical agents, including beta-blockers such as Bisoprolol, which are crucial in managing cardiovascular diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzoic acid core.

- Hydroxy and isopropylamino substituents that enhance its biological interactions.

- A methyl ester group that influences its solubility and reactivity.

Molecular Formula : C₁₄H₁₉N₁O₄

CAS Number : 33947-97-6

This compound primarily exhibits its biological effects through:

- Beta-adrenergic receptor modulation : The compound binds to these receptors, influencing physiological processes such as heart rate and blood pressure regulation. This mechanism is similar to that of established beta-blockers, making it a candidate for therapeutic applications in cardiology.

Biological Activity and Research Findings

Research has highlighted several key biological activities associated with this compound:

1. Cardiovascular Effects

- Studies indicate that this compound acts as a precursor to metabolites of Bisoprolol, suggesting its potential β-adrenergic blocking activity. This property is essential for managing hypertension and other heart-related conditions.

2. Antimicrobial Properties

- Preliminary investigations have shown that derivatives of this compound may exhibit antimicrobial activity. For instance, related compounds have been tested against various bacterial strains (e.g., E. coli, S. aureus) and demonstrated zones of inhibition comparable to conventional antibiotics .

3. Antineoplastic Potential

- Some studies have explored the cytotoxic effects of related compounds on cancer cell lines, indicating potential anti-cancer properties. The structural modifications in compounds similar to this compound may enhance their effectiveness against specific tumors .

Case Studies and Experimental Data

A variety of experimental studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bisoprolol | Beta-blocker | Selective for beta-1 adrenergic receptors |

| Propranolol | Non-selective beta-blocker | Broader applications in cardiovascular therapy |

| Atenolol | Selective beta-1 blocker | Used primarily for hypertension treatment |

Q & A

Q. What are the common synthetic routes for 4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester?

The synthesis typically involves a multi-step process, including esterification and nucleophilic substitution. For example, methyl 4-hydroxybenzoate can react with epichlorohydrin to introduce the propoxy chain, followed by isopropylamine substitution. Reaction conditions such as solvent (e.g., DMF), base (e.g., K₂CO₃), and temperature (e.g., 70°C for 14 hours) are critical for optimizing yield . Post-synthesis purification may involve column chromatography or recrystallization, guided by the compound’s LogP (1.604) and solubility profile .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

- NMR (¹H and ¹³C) to confirm the ester, hydroxy, and isopropylamino groups.

- Mass spectrometry (MS) to verify molecular weight (e.g., 253.29 g/mol as reported in ) .

- HPLC with UV detection, leveraging the compound’s UV-active aromatic ring.

- IR spectroscopy to identify functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹).

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- LogP (1.604) to predict solubility in organic solvents for extraction .

- Boiling point (297°C) and flash point (128.8°C) for safe handling during high-temperature reactions .

- Polar surface area (PSA: 43.37 Ų) , which influences permeability in biological assays .

Advanced Research Questions

Q. How can discrepancies in reported molecular formulas (e.g., C₁₃H₁₉NO₄ vs. C₁₄H₂₁NO₄) be resolved?

Contradictions may arise from isomeric forms or synthesis byproducts. For example:

- The C₁₃H₁₉NO₄ formula (CAS 72570-70-8) corresponds to the base structure .

- The C₁₄H₂₁NO₄ variant (CAS 56392-14-4) likely includes an additional methyl group or branching, possibly due to incomplete substitution during synthesis . Methodological approach : Use high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to differentiate isomers. Compare retention times in HPLC with authentic standards .

Q. What strategies optimize reaction conditions for higher yield and purity?

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .

- Catalysis : Transition metals (e.g., Pd or Cu) may accelerate coupling steps, as seen in analogous benzoic acid ester syntheses .

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in esterification steps .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design a stability study with:

Q. What are the challenges in purifying this compound, and how can they be addressed?

- Challenge 1 : Co-elution of byproducts with similar LogP. Solution : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) .

- Challenge 2 : Hydrolysis of the ester group during purification. Solution : Maintain neutral pH and low temperature during extraction .

Q. How can computational methods aid in predicting biological activity or material properties?

- Molecular docking : Screen for binding affinity to β-adrenergic receptors (due to structural similarity to atenolol acid) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for applications in coordination polymers or optoelectronic materials .

Data Contradiction Analysis

Q. How to reconcile conflicting CAS numbers and molecular weights in literature?

- Example : cites CAS 56392-14-4 (MW 267.32), while lists CAS 72570-70-8 (MW 253.29).

- Root cause : These may represent distinct derivatives (e.g., methyl vs. ethyl esters) or regiochemical variants.

- Resolution : Cross-reference synthesis protocols and spectral data. If unavailable, synthesize both variants and compare properties .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 253.29 g/mol | |

| LogP | 1.604 | |

| Boiling point | 297.0°C | |

| Polar surface area (PSA) | 43.37 Ų |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 70°C | |

| Reaction time | 14 hours | |

| Base | K₂CO₃ (3 equiv.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.